1-Chloro-2-methylanthraquinone CAS number 129-35-1 properties
1-Chloro-2-methylanthraquinone CAS number 129-35-1 properties
An In-Depth Technical Guide to 1-Chloro-2-methylanthraquinone (CAS 129-35-1): Properties, Synthesis, and Applications in Research and Development
Introduction
The anthraquinone scaffold is a cornerstone in both industrial chemistry and medicinal research, forming the structural basis for a vast array of dyes and clinically significant pharmaceuticals, particularly in oncology.[1][2] Within this important class of molecules, 1-Chloro-2-methylanthraquinone (CAS No. 129-35-1) emerges as a pivotal intermediate. Its specific substitution pattern—a chloro group at the C1 position and a methyl group at C2—offers a unique combination of reactivity and electronic properties, making it a valuable precursor for more complex molecules.
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data to provide a deeper understanding of the compound's characteristics, the rationale behind its synthetic routes, and its potential as a building block in modern research. As a Senior Application Scientist, the aim is to bridge the gap between raw data and practical application, offering insights grounded in established chemical principles.
Core Physicochemical and Structural Properties
1-Chloro-2-methylanthraquinone is an aromatic ketone characterized by the tricyclic 9,10-anthracenedione core.[3] The molecule is achiral and possesses a planar structure, which is a key feature for the intercalating properties seen in many anthraquinone-based drugs. Its fundamental identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 129-35-1 | [3][4][5] |
| Molecular Formula | C₁₅H₉ClO₂ | [4][5] |
| Molecular Weight | 256.68 g/mol | [4][5] |
| IUPAC Name | 1-chloro-2-methylanthracene-9,10-dione | [3] |
| Melting Point | 170-171 °C | [3][6] |
| Boiling Point | 437.6 °C at 760 mmHg | [6] |
| Vapor Pressure | 6.4 x 10⁻⁷ mmHg | [3] |
| Appearance | Expected to be a yellow crystalline solid | [7] |
Solubility Profile: While specific solubility data is sparse, its characteristics can be inferred from its structure and related compounds. Like its parent, 2-methylanthraquinone, it is expected to be practically insoluble in water but demonstrate good solubility in various organic solvents such as benzene, ethanol, and ether.[1] For analytical purposes, chlorinated solvents like chloroform and dichloromethane are typically effective. This behavior is critical when selecting solvent systems for reactions, purification (e.g., recrystallization), and spectroscopic analysis.
Synthesis and Manufacturing
The primary and most direct industrial route to 1-Chloro-2-methylanthraquinone is through the electrophilic aromatic substitution of its precursor, 2-methylanthraquinone.[8] The choice of chlorinating agent and reaction conditions is crucial for achieving regioselectivity and high yield.
Caption: Synthesis pathway of 1-Chloro-2-methylanthraquinone.
Experimental Protocol: Synthesis via Chlorination
This protocol describes a common lab-scale synthesis based on established methods.[3] The causality for using sulfuryl chloride in nitrobenzene lies in the ability of this system to generate the electrophilic chlorine species required for substitution on the electron-rich anthraquinone ring, with the solvent serving as a high-boiling medium.
Materials:
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2-Methylanthraquinone
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Sulfuryl chloride (SO₂Cl₂)
-
Nitrobenzene (solvent)
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Ethanol (for washing)
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Standard reflux apparatus with a stirrer and dropping funnel
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Fume hood
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methylanthraquinone in nitrobenzene. The reaction must be performed in a fume hood due to the toxic and corrosive nature of the reagents.
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Heating: Heat the mixture to approximately 100 °C with stirring to ensure complete dissolution.
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Reagent Addition: Slowly add sulfuryl chloride dropwise to the heated solution. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HCl and SO₂ gas.
-
Reaction Monitoring: Maintain the temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Isolation: Filter the solid product and wash thoroughly with ethanol to remove residual nitrobenzene and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, to yield the final product.
Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring, which confirms the conversion of starting material to product. The final purity can be definitively assessed using melting point determination and the spectroscopic methods outlined in the next section.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a complete structural fingerprint.
| Technique | Key Observational Data |
| ¹³C NMR | Data available, shows distinct peaks for all 15 carbon atoms.[3] |
| Mass Spec (MS) | GC-MS data confirms the molecular weight and fragmentation pattern.[3] |
| Infrared (IR) | IR and FTIR spectra show characteristic C=O and C-Cl bond vibrations.[3] |
Standard Protocol: NMR Analysis
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. A deuterated solvent, typically chloroform-d (CDCl₃), is used as it effectively dissolves the analyte without producing an interfering proton signal.
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Sample Preparation: Accurately weigh 5-10 mg of the purified 1-Chloro-2-methylanthraquinone.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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¹H NMR: Expected signals would include aromatic protons in the region of 7.5-8.5 ppm and a singlet for the methyl group protons around 2.5 ppm.
-
¹³C NMR: The spectrum will show signals for the two carbonyl carbons (~180 ppm), aromatic carbons (120-140 ppm), and the methyl carbon (~20 ppm).
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Applications and Research Potential
Established Industrial Use
The primary documented application of 1-Chloro-2-methylanthraquinone is as a key intermediate in the synthesis of pyranthrone vat dyes.[3] Specifically, it is used to produce Vat Orange 9, a dye known for its high stability and color fastness, which is crucial in the textile industry.[3]
Potential in Drug Discovery and Development
While not a drug itself, 1-Chloro-2-methylanthraquinone is a compound of significant interest for medicinal chemists for several reasons:
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The Anthraquinone Core: The flat, aromatic anthraquinone structure is a well-established pharmacophore that can intercalate between DNA base pairs, a mechanism central to the action of anticancer drugs like Doxorubicin.[1]
-
Redox Cycling: Anthraquinones can undergo redox cycling to produce reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.[3]
-
Strategic Functionalization: The chloro and methyl groups provide reactive handles for further chemical modification. The chlorine atom can be displaced via nucleophilic aromatic substitution to introduce a variety of functional groups, while the methyl group can be oxidized or otherwise modified.[8] This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Conceptual workflow for drug discovery using the target scaffold.
Safety, Handling, and Storage
Given its chemical class, 1-Chloro-2-methylanthraquinone must be handled with appropriate caution. Many anthraquinone derivatives are known skin irritants and sensitizers, and some, like 1-amino-2-methylanthraquinone, are treated as potential carcinogens.[9]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. Consult the Safety Data Sheet (SDS) for detailed disposal instructions.[3]
Conclusion
1-Chloro-2-methylanthraquinone is more than a simple chemical; it is a versatile and strategically important intermediate. Its well-defined physicochemical properties, established synthetic pathways, and the rich chemical potential embedded in its structure make it a valuable tool for both industrial dye manufacturing and advanced pharmaceutical research. For scientists in drug discovery, it represents a readily accessible scaffold that combines the proven bioactivity of the anthraquinone core with functional handles ripe for modification, offering a promising starting point for the development of novel therapeutics.
References
- Conier Chem&Pharma. 1-chloro-2-methylanthraquinone.
- ChemicalBook.
- LookChem. 2-methylanthraquinone,2-methylanthraquinone Manufacturers,2-methylanthraquinone suppliers.
- CookeChem. 1-Chloro-2-methylanthraquinone , 0.99 , 129-35-1.
- FDA Global Substance Registration System. 1-CHLORO-2-METHYLANTHRAQUINONE.
- PubChem. 1-Chloro-2-methylanthraquinone.
- Organic Syntheses. α-CHLOROANTHRAQUINONE.
- Sigma-Aldrich. 2-Methylanthraquinone technical, = 95 HPLC 84-54-8.
- Wikipedia. 2-Methylanthraquinone.
- Fisher Scientific.
- New Jersey Department of Health. 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY.
- PLOS One.
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